molecular formula C11H5N5O2S B222791 (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile CAS No. 179951-64-5

(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No. B222791
CAS RN: 179951-64-5
M. Wt: 271.26 g/mol
InChI Key: NKVYIIASCYUJOP-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as ANTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTT is a heterocyclic compound that contains a thiophene ring and three cyano groups, making it a versatile molecule for use in chemical reactions and research.

Mechanism of Action

The mechanism of action of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile is still being investigated, but it is believed to involve the inhibition of DNA synthesis and cell division. (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been shown to exhibit low toxicity in vitro, making it a safe option for use in laboratory experiments. However, further studies are needed to fully understand the biochemical and physiological effects of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in laboratory experiments include its low toxicity, high yield synthesis method, and potential applications in various fields. However, the limitations of using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile include its limited solubility in common solvents and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, including:
1. Further investigation of its anticancer activity and potential use as a cancer treatment.
2. Exploration of its antibacterial and antifungal properties and potential use as a broad-spectrum antimicrobial agent.
3. Synthesis of novel materials using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile as a building block and investigation of their unique properties.
4. Investigation of its potential use in electronic devices, including organic light-emitting diodes and field-effect transistors.
5. Further studies to fully understand the biochemical and physiological effects of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in vivo.
In conclusion, (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a versatile molecule with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its low toxicity and high yield synthesis method make it a promising candidate for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile involves the reaction of 5-nitro-2-thiophenecarbonitrile with ethyl acetoacetate, followed by the addition of ammonium acetate and acetic anhydride. The resulting mixture is then heated to produce (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in high yield. This method has been optimized for large-scale production of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, making it a cost-effective option for researchers.

Scientific Research Applications

(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics. In medicinal chemistry, (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer treatments. (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has also been investigated for its antibacterial and antifungal properties, suggesting its potential use as a broad-spectrum antimicrobial agent.
In material science, (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and conductivity. (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has also been explored for its potential use in electronic devices, including organic light-emitting diodes and field-effect transistors.

properties

CAS RN

179951-64-5

Product Name

(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Molecular Formula

C11H5N5O2S

Molecular Weight

271.26 g/mol

IUPAC Name

(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C11H5N5O2S/c12-4-7(11(15)8(5-13)6-14)3-9-1-2-10(19-9)16(17)18/h1-3H,15H2/b7-3+

InChI Key

NKVYIIASCYUJOP-XVNBXDOJSA-N

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=C(C#N)C#N)N

SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C(=C(C#N)C#N)N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C(=C(C#N)C#N)N

synonyms

(3E)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitr ile

Origin of Product

United States

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